molecular formula C16H16O2 B8545293 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8545293
M. Wt: 240.30 g/mol
InChI Key: RHPGEEQCSPJUHX-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic alcohol featuring a benzyloxy substituent at the 6-position of the indenol scaffold. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structure combines a fused bicyclic system (2,3-dihydro-1H-indene) with a hydroxyl group at the 1-position and a benzyl-protected ether at the 6-position. The benzyloxy group enhances lipophilicity, influencing solubility and reactivity, while the hydroxyl group enables participation in hydrogen bonding and further derivatization .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C16H16O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10,16-17H,7,9,11H2

InChI Key

RHPGEEQCSPJUHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol (CAS 3199-73-3) :
    This positional isomer substitutes the benzyloxy group at the 5-position instead of the 6-position. The altered substitution pattern affects electronic distribution and steric interactions. For example, the 5-benzyloxy derivative may exhibit different π-π stacking behavior in biological systems compared to the 6-substituted analog, as seen in antimalarial compounds where benzyloxy groups interact with porphyrin rings .

Functional Group Variations

  • 5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8): This compound replaces the hydroxyl group with a ketone and adds a methoxy group at the 6-position. The ketone functionality increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the hydroxyl group in 6-(benzyloxy)indenol allows for oxidation or protection strategies. The methoxy group, being smaller than benzyloxy, reduces steric hindrance but enhances electron donation via resonance .
  • 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-ol (CAS 1623-09-2): Substituting benzyloxy with a tert-butyl group introduces significant steric bulk, which may hinder access to the hydroxyl group for reactions like esterification.
  • 6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 1096537-29-9): Bromine at the 6-position enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the benzyloxy group is more suited for deprotection strategies (e.g., hydrogenolysis) to unmask hydroxyl groups .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Profile Notable Reactivity
6-(Benzyloxy)-indenol 240.29 (C₁₆H₁₆O₂) 6-OBn, 1-OH Soluble in THF, DCM, MeOH Deprotection via H₂/Pd-C
5-Benzyloxy-6-methoxy-indanone 268.31 (C₁₇H₁₆O₃) 5-OBn, 6-OMe, 1-ketone Soluble in acetone, CHCl₃ Nucleophilic addition to ketone
6-Bromo-indenol 213.07 (C₉H₉BrO) 6-Br, 1-OH Moderate in polar aprotic solvents Suzuki coupling, SNAr reactions
6-tert-Butyl-indenol 190.29 (C₁₃H₁₈O) 6-tBu, 1-OH Low aqueous solubility Esterification, ether formation

Q & A

Q. What are the common synthetic routes for 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves introducing the benzyloxy group to a dihydroindenol scaffold. Key steps may include:

  • Friedel-Crafts alkylation or nucleophilic substitution to attach the benzyloxy group at the 6-position.
  • Reduction strategies (e.g., NaBH4 or LiAlH4) to stabilize the dihydroindenol structure.
  • Protection/deprotection sequences (e.g., using benzyl ethers) to prevent unwanted side reactions .
    Reagent choice (e.g., Pd catalysts for regioselective coupling) and solvent polarity significantly impact yield and purity. For example, polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., benzyloxy protons at δ 4.5–5.0 ppm) and confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the dihydroindenol framework .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C16H16O2) and detects isotopic patterns .

Q. How does the benzyloxy group influence the compound’s reactivity in functionalization reactions?

The benzyloxy group acts as a protecting group for hydroxyl functionalities, enabling selective derivatization at other positions (e.g., oxidation of the alcohol to a ketone). It can be removed via hydrogenolysis (H2/Pd-C) or acidic cleavage (e.g., BBr3) to regenerate the hydroxyl group for further reactions .

Advanced Research Questions

Q. What strategies are employed to achieve stereochemical control in the synthesis of enantiopure derivatives?

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S)-configured indenols) to direct asymmetric synthesis .
  • Catalytic Asymmetric Hydrogenation : Pd or Ru catalysts with chiral ligands (e.g., BINAP) induce enantioselectivity in ketone reductions .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification .

Q. How can computational methods predict the compound’s biological activity or binding affinity?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess redox reactivity and nucleophilic/electrophilic sites .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock. The benzyloxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with bioactivity data .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Byproduct Formation : Competing reactions (e.g., over-oxidation or dimerization) require optimized stoichiometry and temperature control.
  • Catalyst Deactivation : Pd catalysts may lose activity due to benzyloxy group coordination; ligand tuning (e.g., bulky phosphines) improves stability .
  • Purification : Chromatography is often necessary to separate diastereomers or regioisomers, increasing complexity at larger scales .

Q. How do structural modifications (e.g., halogenation) alter the compound’s physicochemical properties?

  • Halogen Substituents : Bromine or fluorine at the 5-position increases lipophilicity (logP) and metabolic stability, as seen in analogs like 6-bromo-5-fluoro derivatives .
  • Methoxy vs. Benzyloxy : Replacing benzyloxy with methoxy reduces steric bulk but decreases protection versatility .
  • Ring Saturation : Partial saturation (dihydro structure) enhances conformational rigidity, impacting binding to rigid enzyme active sites .

Q. What evidence supports the compound’s potential as a scaffold for enzyme inhibitors?

  • Aggrecanase Inhibition : Derivatives with dihydroindenol scaffolds show nM-level activity by mimicking tyrosine residues in enzyme active sites .
  • Antimicrobial Activity : Analogous indenol derivatives exhibit growth inhibition against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • SAR Studies : Modifications at the 1-OH position (e.g., esterification) correlate with enhanced potency and selectivity .

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